molecular formula C16H19ClN4O4 B12374299 Pomalidomide-5-C3-NH2 (hydrochloride)

Pomalidomide-5-C3-NH2 (hydrochloride)

Cat. No.: B12374299
M. Wt: 366.80 g/mol
InChI Key: OTNQUBPUFIBZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs)

Pomalidomide-5-C3-NH2 (hydrochloride) belongs to the broader classes of compounds known as Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs). wikipedia.org The parent compound, pomalidomide (B1683931), is a thalidomide (B1683933) analogue with demonstrated anti-angiogenic and anti-myeloma activities. wikipedia.org IMiDs, including thalidomide, lenalidomide (B1683929), and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex. wikipedia.orgmdpi.com

This interaction modulates the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. mdpi.com The discovery of Cereblon as the direct target of IMiDs was a pivotal moment in understanding their mechanism of action and paved the way for the development of more potent and selective CELMoDs. wikipedia.orgmdpi.com These next-generation compounds, such as iberdomide (B608038) and mezigdomide, are designed for enhanced binding to Cereblon, leading to more efficient degradation of target proteins like Ikaros (IKZF1) and Aiolos (IKZF3), which are key transcription factors in hematopoietic cell development and multiple myeloma pathology. mdpi.com

Significance of Pomalidomide-5-C3-NH2 (hydrochloride) as a Targeted Protein Degradation (TPD) Building Block

The true significance of Pomalidomide-5-C3-NH2 (hydrochloride) in academic research lies in its role as a fundamental building block for a powerful TPD technology known as Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. medchemexpress.com One ligand binds to a target protein of interest (POI), while the other, in this case, the pomalidomide moiety of Pomalidomide-5-C3-NH2, recruits the Cereblon E3 ligase. medchemexpress.comresearchgate.net

The "5-C3-NH2" designation refers to the specific linker attached to the pomalidomide core. This linker, an alkyl chain with a terminal amine group (NH2), provides a reactive handle for chemists to attach a ligand for a specific protein targeted for degradation. sigmaaldrich.comsigmaaldrich.com The hydrochloride salt form enhances the compound's stability and solubility for research applications. sigmaaldrich.com

By bringing the POI into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome. invivochem.com This catalytic mode of action allows for the degradation of proteins that have been traditionally difficult to target with conventional inhibitors. The modular nature of PROTACs, enabled by building blocks like Pomalidomide-5-C3-NH2 (hydrochloride), allows researchers to rapidly synthesize and screen libraries of degraders with varying linkers to optimize degradation efficiency. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of Pomalidomide-5-C3-NH2 (hydrochloride)

Property Value Source
Synonyms 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, Pomalidomide conjugate sigmaaldrich.com
Molecular Formula C₁₆H₁₈N₄O₄ · xHCl sigmaaldrich.com
Molecular Weight 330.34 (free base) sigmaaldrich.com
Functional Group Amine sigmaaldrich.com
Ligand Pomalidomide sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Overview of Current Research Areas in Pomalidomide-5-C3-NH2 (hydrochloride) Science

Current research involving Pomalidomide-5-C3-NH2 (hydrochloride) is vibrant and expanding, primarily centered on the development of novel PROTACs for a wide range of diseases. Key research areas include:

Oncology: A significant focus is on designing PROTACs to degrade oncogenic proteins that drive cancer progression. For instance, researchers have successfully used pomalidomide-based PROTACs to degrade proteins like histone deacetylase 8 (HDAC8), which has therapeutic potential in various cancers. nih.gov

Neurodegenerative Diseases: Researchers are exploring the use of TPD to clear pathogenic protein aggregates associated with neurodegenerative disorders.

Immunology and Inflammation: The immunomodulatory properties of the pomalidomide core are being leveraged to develop PROTACs that target proteins involved in inflammatory pathways.

Linker Optimization: A substantial area of research involves the synthesis and evaluation of different linkers to connect the pomalidomide moiety to the target ligand. The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). sigmaaldrich.com Various linker types, including polyethylene (B3416737) glycol (PEG) chains, are being explored. invivochem.comsigmaaldrich.combiochempeg.com

Development of Novel CELMoDs: While a key building block for PROTACs, the pomalidomide scaffold itself continues to inspire the design of new CELMoDs with improved potency and selectivity. mdpi.comnih.gov

The versatility and effectiveness of Pomalidomide-5-C3-NH2 (hydrochloride) as a Cereblon-recruiting moiety have solidified its position as an indispensable tool for academic researchers working at the cutting edge of chemical biology and drug discovery.

Properties

Molecular Formula

C16H19ClN4O4

Molecular Weight

366.80 g/mol

IUPAC Name

5-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H18N4O4.ClH/c17-6-1-7-18-9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22;/h2-3,8,12,18H,1,4-7,17H2,(H,19,21,22);1H

InChI Key

OTNQUBPUFIBZME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Pomalidomide 5 C3 Nh2 Hydrochloride

Strategies for Synthesis of Pomalidomide-Based CRBN Ligand-Linker Conjugates

The synthesis of pomalidomide-based conjugates, which function as E3 ligase ligands, is fundamental for the creation of heterobifunctional protein degraders. nih.govrsc.org These conjugates are typically formed by attaching a linker to the pomalidomide (B1683931) core, which can then be connected to a ligand for a target protein. rsc.orgmedchemexpress.comsigmaaldrich.com The choice of synthetic strategy for installing this linker is critical, as the linker's attachment point, length, and composition significantly influence the efficacy of the final degrader molecule. researchgate.net While various positions on the pomalidomide scaffold can be functionalized, derivatization at the 4- and 5-positions of the phthalimide (B116566) ring is common. nih.gov

Alkylation and Acylation Approaches in Pomalidomide Functionalization

Direct functionalization of the pomalidomide aromatic amine via alkylation or acylation represents two distinct strategies for linker attachment. researchgate.net

Alkylation: This approach involves reacting the 4-amino group of pomalidomide with alkyl halides. researchgate.net However, this method is often considered an inferior strategy for linker attachment. nih.gov The primary drawbacks are the low nucleophilicity of the aromatic amine and poor chemoselectivity, which can lead to low yields. nih.govnih.govrsc.org

Acylation: This strategy involves forming an amide bond by reacting the pomalidomide amine with acyl chlorides or other activated carboxylic acids. nih.gov Acylation readily provides pomalidomide derivatives and is a commonly used method. nih.govrsc.org For instance, pomalidomide can be reacted with various acyl chloride-bearing linkers in a solvent like tetrahydrofuran (B95107) (THF) under reflux. nih.gov A potential side reaction to be aware of is the acylation of the glutarimide (B196013) nitrogen. nih.gov A significant consideration for this approach is that it adds additional polar surface area and a hydrogen bond acceptor to the molecule, which may be undesirable for the properties of certain protein degraders. nih.govrsc.org

Functionalization Strategy Description Advantages Disadvantages
Alkylation Attachment of an alkyl-based linker to the 4-amino group. researchgate.netDirect functionalization approach.Generally suffers from low yield, low nucleophilicity, and poor chemoselectivity. nih.govnih.govrsc.org
Acylation Formation of an amide bond with the 4-amino group using an acyl-bearing linker. nih.govReadily provides derivatives. nih.govrsc.orgAdds polar surface area and H-bond acceptors; potential for side reactions. nih.govnih.govrsc.org

Nucleophilic Aromatic Substitution in Thalidomide (B1683933) Derivative Synthesis

Nucleophilic aromatic substitution (SNA_r) is a highly effective and widely utilized method for synthesizing N-substituted pomalidomide conjugates. nih.govrsc.org This strategy typically begins with 4-fluorothalidomide, where the electron-withdrawing phthalimido group activates the aromatic ring for nucleophilic attack. nih.govresearchgate.net An amine-containing linker can then selectively displace the fluorine atom to yield the desired pomalidomide derivative. nih.gov

This reaction is favored over other methods like palladium-based amination due to its operational simplicity. rsc.org Key to the success of the SNA_r reaction is the optimization of reaction conditions, including solvent, base, and temperature. nih.gov While N,N-dimethylformamide (DMF) has been used as a solvent, it can decompose at elevated temperatures in the presence of a base to form dimethylamine, leading to an undesired byproduct. nih.govnih.gov Consequently, dimethyl sulfoxide (B87167) (DMSO) is often preferred, as it mitigates this side reaction and can improve yields. nih.govnih.gov Studies have shown that secondary amines often give greater yields than primary amines in these reactions. rsc.orgresearchgate.net

Table 2: Conditions for SNA_r of 4-Fluorothalidomide with Primary Amines

Amine Nucleophile Solvent Temperature Isolated Yield (%)
Mono-Boc-1,2-diaminoethane DMSO 130 °C 92% nih.gov
Mono-Boc-1,3-diaminopropane DMSO 130 °C 81% nih.gov
Propargylamine DMSO 130 °C 84% nih.gov
Benzylamine DMSO 130 °C 68% nih.gov
4-Methoxyaniline DMSO 130 °C 64% nih.gov

Data sourced from a study optimizing SNA_r reactions for pomalidomide-linker synthesis. nih.gov

Amide Coupling Reactions for Linker Integration

Amide coupling is a versatile and crucial reaction for integrating linkers, especially in multi-step syntheses of complex degraders. researchgate.net This method is typically employed when one of the components (either the pomalidomide derivative or the linker) possesses a carboxylic acid and the other has a primary or secondary amine. nih.gov

For example, a pomalidomide derivative can be synthesized to include a carboxylic acid handle. This acid can then be activated and reacted with an amine-terminated linker to form a stable amide bond. nih.gov This approach allows for the modular assembly of PROTACs. researchgate.net A variety of peptide coupling reagents can be used to facilitate this reaction, ensuring high efficiency and minimizing side reactions. nih.gov

Table 3: Common Reagents for Amide Coupling

Reagent Full Name Category
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Urionium-based coupling agent
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride Carbodiimide coupling agent

| CDI | 1,1'-Carbonyldiimidazole | Imidazole-based coupling agent |

Modern Techniques in Synthetic Chemistry for Pomalidomide-5-C3-NH2 (hydrochloride) Analogs

The demand for libraries of pomalidomide analogs for screening and development has driven the adoption of modern synthetic technologies that enhance efficiency, safety, and reproducibility. vapourtec.comresearchgate.net

Continuous Flow Synthesis for Enhanced Efficiency and Reproducibility

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), including pomalidomide and its analogs. vapourtec.comnih.gov This technology offers significant advantages over traditional batch processing, such as superior heat and mass transfer, improved process control and safety, and excellent reproducibility. vapourtec.comresearchgate.netnih.gov

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics and Improved Yields

Microwave-assisted organic synthesis (MAOS) has become an established technique in medicinal chemistry for accelerating drug discovery programs. rsc.orgresearchgate.net By using controlled microwave dielectric heating, this method dramatically reduces reaction times from hours or days to mere minutes. researchgate.net

In the context of pomalidomide, microwave-assisted synthesis has been optimized for producing building blocks used in PROTACs and molecular glues. rsc.org Specifically, the challenging linker installation step via SNA_r on 4-fluorothalidomide can be completed in as little as 15 minutes with high yields, representing a significant improvement over conventional overnight reactions using an oil bath. rsc.org One study reported that microwave-assisted synthesis boosted the yield by at least 14% at the gram scale without requiring further purification. rsc.org This rapid and efficient methodology streamlines the development of degraders by accelerating the synthesis of pomalidomide-based libraries. rsc.orgresearchgate.net

Preparation of Heterobifunctional and Homobifunctional Pomalidomide-Derived Conjugates

The synthesis of pomalidomide-derived conjugates is a critical area of research, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov These bifunctional molecules typically consist of a ligand for an E3 ligase, such as pomalidomide which binds to cereblon (CRBN), connected via a linker to a ligand for a target protein of interest. nih.govrsc.org The preparation of these conjugates, however, has often been challenged by low yields and the formation of difficult-to-separate byproducts. nih.govrsc.orgrsc.orgresearchgate.net

To address these synthetic hurdles, research has focused on optimizing reaction conditions and developing more efficient strategies. A key development has been the improved preparation of pomalidomide-linker intermediates through nucleophilic aromatic substitution (SNAr) of amines onto 4-fluorothalidomide. researchgate.netdigitellinc.com Initial methods using dimethylformamide (DMF) as a solvent resulted in poor yields and the formation of a transformylated byproduct, complicating purification. researchgate.net A significant improvement was achieved by switching the solvent to dimethyl sulfoxide (DMSO) and carefully controlling the reaction temperature, which minimized byproduct formation and enhanced yields. researchgate.netdigitellinc.com

A notable finding is that secondary amines consistently provide higher yields in these conjugation reactions compared to their primary amine counterparts. rsc.orgrsc.orgresearchgate.net This observation was exploited to efficiently synthesize a series of 18 different pomalidomide-linkers with various functional groups, achieving high yields. nih.govrsc.org This strategy has also been successfully applied to the synthesis of pomalidomide homo-dimers, which can act as chemical probes or homo-PROTACs. rsc.org The use of diamine linkers with an excess of 4-fluorothalidomide under optimized conditions led to the formation of five new pomalidomide homo-dimer molecules in good yields, ranging from 43% to 81%. rsc.org

Furthermore, the difference in reactivity between primary and secondary amines has been leveraged to develop a protecting-group-free, one-pot synthesis for heterobifunctional conjugates. nih.govrsc.org This approach was used to prepare JQ1-pomalidomide conjugates, including the well-documented PROTAC ARV-825, with yields up to 62%. nih.govrsc.orgdigitellinc.com This one-pot method streamlines the synthesis process, making it highly suitable for the rapid generation of conjugate libraries for preclinical development. nih.govrsc.org Alternative rapid access methods, such as copper-assisted azide-alkyne click reactions, have also been explored, successfully yielding a JQ1-pomalidomide conjugate in 67% yield without the need for intermediate purification. nih.gov

Table 1: Yields of Selected Pomalidomide-Derived Conjugates

Conjugate Type Specific Example Synthesis Method Yield (%) Reference
Heterobifunctional JQ1-Pomalidomide Conjugate (10a) 3-Step (mono-Boc protected diamine) 54 nih.govrsc.org
Heterobifunctional JQ1-Pomalidomide Conjugate (10a) One-Pot (unprotected diamine) 21 researchgate.net
Heterobifunctional ARV-825 (10e) One-Pot (alkyl and aromatic amines) 25 nih.gov
Heterobifunctional JQ1-Pomalidomide Conjugate (12) Copper-Assisted Click Reaction 67 nih.gov
Homobifunctional Pomalidomide Homo-dimers (8b-8f) Diamine Linkers 43-81 rsc.org

Design and Synthesis of Isosteric Analogs of Pomalidomide for Research Probes

The design and synthesis of isosteric analogs of immunomodulatory drugs (IMiDs) like pomalidomide are fundamental for probing structure-activity relationships (SAR) and developing novel therapeutic agents. nih.gov Isosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties. In the context of pomalidomide, a key focus has been the modification of the 4-amino group on the phthalimide ring. nih.govresearchgate.net

A series of pomalidomide analogs were prepared where the 4-amino group was replaced with various isosteres. nih.govresearchgate.net The synthesis of these analogs allows for a systematic investigation into how modifications at this position affect biological activity, such as the inhibition of tumor necrosis factor-α (TNF-α) and the stimulation of Interleukin-2 (IL-2). nih.govresearchgate.net For instance, the 4-methyl and 4-chloro analogs of pomalidomide were synthesized and found to display potent biological activities. nih.govresearchgate.net These specific analogs demonstrated significant inhibition of TNF-α, potent stimulation of IL-2 in T-cell co-stimulation assays, and antiproliferative activity against the Namalwa lymphoma cell line. nih.govresearchgate.net The oral bioavailability of these compounds in rats was also confirmed, highlighting their potential as research probes and leads for further drug development. nih.govresearchgate.net

The concept of molecular hybridization has also been employed to create novel pomalidomide-based research probes. researchgate.net This strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic activity. Inspired by this, a series of isatin-pomalidomide hybrids were designed and synthesized. researchgate.net The synthesis involved key steps such as the Sandmeyer reaction and N-halomethylketo alkylation. researchgate.net These hybrids were evaluated for their cytotoxic activity against multiple myeloma cell lines, with some compounds displaying significantly better activity than the parent pomalidomide, demonstrating the utility of this design strategy in generating potent research probes. researchgate.net

Table 2: Biological Activity of Isosteric Pomalidomide Analogs

Analog Isosteric Replacement at C4 Key Biological Activities Noted Reference
Analog 4 Methyl (CH₃) Potent TNF-α inhibition, potent IL-2 stimulation, anti-proliferative activity nih.govresearchgate.net
Analog 15 Chloro (Cl) Potent TNF-α inhibition, potent IL-2 stimulation, anti-proliferative activity nih.govresearchgate.net
Hybrid 9g Isatin-pomalidomide hybrid IC₅₀ (U266B1) = 2.50 µM, IC₅₀ (RPMI8226) = 6.70 µM researchgate.net

Molecular and Cellular Mechanisms of Action for Pomalidomide 5 C3 Nh2 Hydrochloride and Its Conjugates

Cereblon (CRBN) Binding and Conformational Modulation by Pomalidomide (B1683931) Derivatives

The cornerstone of the activity of pomalidomide and its derivatives is their ability to bind directly to Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, known as CRL4^CRBN^. nih.govsciepub.com The binding of pomalidomide derivatives to CRBN is a highly specific interaction that modulates the conformation of the protein, altering its substrate-binding surface. nih.govbiorxiv.org This allosteric modification is critical, as it creates a new recognition site on the CRBN surface, enabling it to engage with proteins it would not normally interact with, termed "neosubstrates". nih.govjst.go.jp

Pomalidomide binds to CRBN with higher affinity than its parent compound, thalidomide (B1683933), and its analogue, lenalidomide (B1683929). jst.go.jprsc.org This strong interaction is functionally linked to its potent cellular activities. nih.gov The binding event itself can inhibit the natural autoubiquitination of CRBN, a process where the E3 ligase marks itself for degradation. nih.govcaymanchem.com Pomalidomide-5-C3-NH2 (hydrochloride), by containing the essential pomalidomide scaffold, serves as a high-affinity ligand to recruit the CRBN protein for further applications, such as in PROTACs. medchemexpress.com

X-ray crystallography studies have provided atomic-level insights into how pomalidomide and other immunomodulatory drugs (IMiDs) interact with CRBN. These studies reveal that the ligand binds within a specific hydrophobic pocket in the C-terminal domain of CRBN. sciepub.com This pocket is notably formed by three tryptophan residues, often referred to as the "tri-tryptophan pocket". rsc.orgnih.gov

Crystal structures of the DDB1-CRBN complex bound to pomalidomide confirm that CRBN acts as the substrate receptor and binds IMiDs enantioselectively. rcsb.org The structure of CRBN bound to pomalidomide has been determined, revealing the precise orientation of the drug within the binding site. nih.gov This structural data also illuminates how the binding of the pomalidomide moiety creates a new surface on the CRBN protein. This newly formed interface is complementary to regions on neosubstrate proteins, such as a β-hairpin loop found in the transcription factor Ikaros. nih.govjst.go.jp This induced molecular interface is essential for the recruitment and subsequent degradation of these specific targets.

The glutarimide (B196013) ring is a conserved structural feature of pomalidomide and other IMiDs and is indispensable for their binding to CRBN. nih.govoup.com This part of the molecule inserts deeply into the tri-tryptophan binding pocket of CRBN. rsc.org The interaction is stabilized by a critical hydrogen bond between the glutarimide ring and the CRBN protein. researchgate.net

The phthalimide (B116566) portion of the pomalidomide molecule is more exposed on the surface of CRBN. rsc.org The amino group on this ring, a key feature distinguishing pomalidomide from thalidomide, forms an additional stabilizing contact. Specifically, this amino group can form a hydrogen bond with an amino acid (Q147) on the neosubstrate Ikaros, further stabilizing the ternary complex between CRBN, pomalidomide, and the neosubstrate. nih.govjst.go.jp This demonstrates that while the glutarimide moiety anchors the molecule to CRBN, other parts of the pomalidomide structure are crucial for determining which neosubstrates are recruited. rsc.org

Downstream Cellular Consequences of Protein Degradation

The engagement of Cereblon (CRBN) by Pomalidomide-5-C3-NH2 (hydrochloride) and its conjugates initiates a cascade of downstream cellular events, primarily driven by the subsequent ubiquitination and proteasomal degradation of specific target proteins. These events culminate in significant alterations to cellular pathways that govern cell proliferation, survival, and differentiation.

Impact on Transcriptional Networks and Oncogenic Enhancers (e.g., MYC, IRF4)

Pomalidomide-5-C3-NH2 (hydrochloride) and its derivatives exert profound effects on key transcriptional networks that are frequently dysregulated in cancer. A primary mechanism involves the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.net Upon binding of the pomalidomide moiety to CRBN, the substrate specificity of the E3 ubiquitin ligase complex is altered, leading to the recruitment and subsequent degradation of IKZF1 and IKZF3. nih.govresearchgate.net

The degradation of these transcription factors has a direct impact on the expression of Interferon Regulatory Factor 4 (IRF4), a critical survival factor for multiple myeloma cells. nih.govrsc.org IRF4 is a downstream target of IKZF1 and IKZF3, and its downregulation is a key consequence of pomalidomide's activity. nih.govresearchgate.net This leads to the inhibition of malignant cell growth. nih.gov Furthermore, the proto-oncogene MYC, which is a direct target of IRF4 transactivation, is also downregulated following the degradation of Ikaros and Aiolos. researchgate.netnih.gov In some contexts, pomalidomide-induced downregulation of MYC and IRF4 may also be mediated through the degradation of other proteins, such as ARID2. rsc.org Studies have shown that pomalidomide can induce the degradation of ARID2, which in turn contributes to the suppression of MYC and IRF4 expression. rsc.org In cases of resistance to immunomodulatory drugs (IMiDs), MYC gene expression may become uncoupled from pomalidomide-induced degradation of IKZF1/3, highlighting the complexity of these regulatory networks. nih.gov

Table 1: Impact of Pomalidomide and its Conjugates on Key Transcription Factors and Oncogenes
TargetEffect of Pomalidomide/ConjugatesMechanismDownstream Consequence
Ikaros (IKZF1)DegradationRecruitment to CRBN E3 ligase complex. nih.govresearchgate.netDownregulation of IRF4 and MYC. rsc.orgresearchgate.net
Aiolos (IKZF3)DegradationRecruitment to CRBN E3 ligase complex. nih.govresearchgate.netDownregulation of IRF4 and MYC. rsc.orgresearchgate.net
IRF4DownregulationDecreased expression due to degradation of IKZF1/IKZF3. nih.govInhibition of malignant cell growth. nih.gov
MYCDownregulationDecreased expression due to downregulation of IRF4 and/or degradation of ARID2. rsc.orgresearchgate.netReduced proliferation of malignant cells.
ARID2DegradationRecruitment to CRBN E3 ligase complex. rsc.orgContributes to downregulation of MYC. rsc.org

Modulation of Cell Cycle Regulators (e.g., p21WAF-1)

A significant downstream effect of pomalidomide and its conjugates is the modulation of cell cycle progression. Specifically, these compounds have been shown to induce cell cycle arrest by increasing the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF-1. nih.govnih.gov This induction of p21WAF-1 is a critical event that contributes to the anti-proliferative activity of pomalidomide in various cancer cell lines. nih.gov

The upregulation of p21WAF-1 by pomalidomide occurs at the transcriptional level through a mechanism that is independent of the tumor suppressor p53. nih.gov Research indicates that this process involves a lysine-specific demethylase-1 (LSD1)-mediated epigenetic mechanism. nih.govnih.gov Pomalidomide treatment is associated with a change in the chromatin structure of the p21WAF-1 promoter, specifically a switch from methylated to acetylated histone H3. nih.gov This epigenetic modification, mediated by LSD1, facilitates the binding of GC-rich binding transcription factors to the p21WAF-1 promoter, leading to the recruitment of RNA polymerase II and subsequent activation of transcription. nih.gov The resulting increase in p21WAF-1 protein levels leads to the inhibition of CDK activity and cell cycle arrest. nih.gov

Table 2: Modulation of Cell Cycle Regulators by Pomalidomide
RegulatorEffect of PomalidomideMechanismCellular Outcome
p21WAF-1Increased ExpressionLSD1-mediated epigenetic modification of the p21WAF-1 promoter, independent of p53. nih.govnih.govCell cycle arrest. nih.gov

Species Specificity in CRBN-Mediated Degradation Research Models

The activity of pomalidomide and its derivatives is critically dependent on their interaction with CRBN. patsnap.com However, the structure and function of CRBN can exhibit species-specific differences, which has significant implications for the translation of research findings from animal models to humans. The teratogenic effects of thalidomide, the parent compound of pomalidomide, are a stark example of this species specificity. nih.gov

Research has shown that the binding affinity of immunomodulatory drugs to CRBN can vary between species. For instance, thalidomide and its derivatives, including pomalidomide, exhibit differential binding potencies to human versus murine CRBN. nih.gov This is due to a single amino acid difference in the thalidomide-binding domain of CRBN between primates and rodents. This difference in binding affinity directly impacts the subsequent degradation of neosubstrates. For example, the degradation of the transcription factor SALL4, which is linked to thalidomide-induced teratogenicity, is observed with human CRBN but not with rodent CRBN. tocris.com

This species specificity necessitates careful consideration in the selection of research models for studying Pomalidomide-5-C3-NH2 (hydrochloride) and its conjugates. While rodent models are widely used in preclinical research, the differences in CRBN may limit their predictive value for the efficacy and safety of these compounds in humans. Therefore, research models that utilize human CRBN, such as cell lines expressing human CRBN or humanized mouse models, are often more appropriate for accurately assessing the therapeutic potential and potential liabilities of pomalidomide-based degraders. The differential interaction between pomalidomide and CRBN from various species underscores the importance of using relevant and validated models in preclinical development to ensure the translatability of the findings to clinical settings. nih.gov

Table 3: Species Specificity in CRBN-Mediated Effects of Pomalidomide and its Analogs
SpeciesCRBN CharacteristicsInteraction with Pomalidomide/AnalogsImplications for Research Models
HumanSpecific amino acid sequence in the thalidomide-binding domain.High-affinity binding, leading to efficient degradation of neosubstrates like IKZF1, IKZF3, and SALL4. nih.govtocris.comConsidered the most relevant model for predicting clinical outcomes.
Rodent (e.g., mouse, rat)Key amino acid difference in the thalidomide-binding domain compared to humans.Lower binding affinity, resulting in reduced or no degradation of certain human neosubstrates. nih.govMay not accurately predict the full spectrum of efficacy and toxicity in humans. Humanized models are preferred.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pomalidomide 5 C3 Nh2 Hydrochloride Derivatives

Influence of Linker Length and Composition on Ternary Complex Formation and Degradation Efficiency in PROTACs

The linker connecting the E3 ligase ligand and the target protein-binding ligand in a PROTAC is not a passive spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. tandfonline.comdntb.gov.uanih.gov The length, composition, and attachment point of the linker significantly influence the degradation efficiency (Dmax) and potency (DC50) of the PROTAC. nih.govnih.gov

Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, an overly long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. explorationpub.com For instance, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), degraders with linkers shorter than 12 atoms were inactive, while those with linkers between 12 and 29 atoms demonstrated submicromolar degradation potency. nih.gov

The composition of the linker is also a key determinant of PROTAC efficacy. The most commonly used linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The inclusion of heteroatoms like oxygen in PEG linkers can increase hydrophilicity and influence the conformational dynamics of the PROTAC, potentially favoring a folded conformation that aids cellular permeability. tandfonline.comexplorationpub.com However, in some cases, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity, highlighting that the optimal linker composition is target-dependent. tandfonline.comexplorationpub.com For example, a study on Bruton's tyrosine kinase (BTK) PROTACs revealed that those with longer linkers, while still potent, lacked positive cooperativity in ternary complex formation, possibly due to the entropic cost of restricting a more flexible linker. tandfonline.com

The following table illustrates the impact of linker length on the degradation of Bruton's tyrosine kinase (BTK) by pomalidomide-based PROTACs.

PROTAC CompoundLinker Length (PEG units)DC50 (nM)
PROTAC 12>1000
PROTAC 2316
PROTAC 344.8
PROTAC 451.8
PROTAC 564.0
PROTAC 6723

This table is a representative example compiled from data on BTK-targeting PROTACs, illustrating the typical bell-shaped curve observed for linker length optimization.

Impact of E3 Ligase Ligand Modifications on Binding Affinity and Degradation Potency

A significant challenge with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous zinc-finger (ZF) proteins, which pomalidomide (B1683931) itself can recruit to CRBN. nih.govresearchgate.net To mitigate this, researchers have explored modifications at the C4 and C5 positions of the pomalidomide phthalimide (B116566) ring. nih.govbiorxiv.org Studies have shown that introducing substituents at the C5 position is particularly effective at reducing the degradation of off-target ZF proteins while maintaining or even enhancing on-target potency. nih.govbiorxiv.orgresearchgate.net This is attributed to steric hindrance that disrupts the binding of ZF domains to the pomalidomide analog within the ternary complex. biorxiv.org

Furthermore, the nature of the linkage to the pomalidomide core is crucial. An aromatic amine linker, where the NH group can act as a hydrogen bond donor, has been shown to be important for inducing the degradation of certain substrates. biorxiv.org The choice of attachment point on the phthalimide ring (C4 vs. C5) also influences degradation activity. For some targets, such as BTK, a C5-substituted pomalidomide derivative resulted in a more potent PROTAC compared to its C4-substituted counterpart with the same linker. broadinstitute.org

The following table summarizes the effects of pomalidomide modifications on the degradation of a target protein (Anaplastic Lymphoma Kinase, ALK) and an off-target zinc-finger protein (ZFP91).

Pomalidomide Analog in PROTACModificationALK Degradation (DC50, nM)ZFP91 Degradation (% at 1 µM)
PomalidomideNone50-100~60%
C4-substituted analogPiperazine (B1678402) at C4>1000~50%
C5-substituted analogPiperazine at C510-25<10%
C5-substituted analogMorpholine at C55-10<5%

This table is a representative example based on findings from studies on ALK-targeting PROTACs, demonstrating the impact of pomalidomide modification on on-target potency and off-target degradation. nih.govbiorxiv.org

Rational Design Principles for Optimized Targeted Protein Degraders

The development of effective PROTACs has evolved from a trial-and-error approach to a more rational design process guided by a growing understanding of the underlying molecular principles. explorationpub.comsemanticscholar.org For pomalidomide-based degraders, several key principles have emerged.

A primary consideration is the optimization of the ternary complex. The stability and conformation of this complex are paramount for efficient ubiquitination. nih.gov Positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other, is a desirable feature that can lead to more potent degradation. researchgate.net This is often achieved through favorable protein-protein interactions within the ternary complex, which are dictated by the linker's length and geometry. nih.gov

Linker design is a central aspect of rational PROTAC development. explorationpub.comnih.gov The linker should be optimized to ensure the correct spatial orientation of the target protein and E3 ligase. explorationpub.com This often involves synthesizing a library of PROTACs with varying linker lengths and compositions to identify the optimal structure. tandfonline.com The use of more rigid linkers, such as those containing cyclic moieties like piperazine or piperidine, can improve the stability of the ternary complex by reducing the entropic penalty of its formation. dntb.gov.ua

Modification of the E3 ligase ligand is another critical design principle. As discussed previously, strategic modifications to the pomalidomide core can enhance selectivity and reduce off-target effects. nih.govbiorxiv.org The development of novel CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, which lack the chiral center of pomalidomide, may simplify synthesis and optimization.

Finally, the physicochemical properties of the PROTAC must be considered to ensure adequate cell permeability and bioavailability. explorationpub.comsemanticscholar.org Properties such as molecular weight, polar surface area, and lipophilicity must be carefully balanced. nih.gov

Computational Chemistry and Molecular Docking for Ligand-Target Interactions in PROTAC Design

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools for the rational design of PROTACs. nih.govacs.org These techniques provide insights into the formation and dynamics of the ternary complex, helping to predict the efficacy of a designed PROTAC before its synthesis. nih.gov

Molecular docking can be used to predict the binding modes of the pomalidomide moiety to CRBN and the warhead to the target protein. nih.gov By modeling the entire ternary complex, researchers can assess whether a given linker can bridge the two binding sites without introducing steric clashes. researchgate.net These models can also reveal potential protein-protein interactions that could stabilize the complex. researchgate.net For example, docking studies of EGFR-targeting PROTACs based on pomalidomide helped to rationalize the observed activities of different compounds. nih.gov

Molecular dynamics simulations offer a more dynamic view of the ternary complex, allowing researchers to study its flexibility and conformational changes over time. nih.govelifesciences.org This is particularly important for understanding the role of flexible linkers and predicting the most stable conformations of the complex. nih.gov MD simulations have revealed that PROTACs can adopt folded conformations in solution, which may be important for cell permeability. nih.gov Furthermore, these simulations can help to understand how linker length and composition affect the distribution of ternary complex structures, providing a mechanistic basis for the observed degradation activity. nih.gov

Evaluation of Cellular Penetration and Intracellular Distribution Mechanisms

A significant hurdle in the development of PROTACs is their often poor cell permeability, which is a consequence of their high molecular weight and large polar surface area, placing them in the "beyond Rule of 5" chemical space. nih.govnih.govnih.gov For a pomalidomide-based PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular targets. nih.gov

Several in vitro assays are used to assess the cell permeability of PROTACs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that measures passive diffusion across an artificial membrane. tandfonline.comnih.gov The Caco-2 cell permeability assay uses a monolayer of human intestinal cells to model drug absorption and can account for both passive diffusion and active transport mechanisms. tandfonline.comnih.gov Studies have shown that for some PROTACs, there can be a poor correlation between PAMPA and Caco-2 data, suggesting the involvement of active transporters in their cellular uptake or efflux. nih.gov

The intracellular concentration of a PROTAC is a critical determinant of its efficacy. researchgate.net Strategies to improve cell penetration include modifying the linker to create more rigid or folded structures that can shield polar groups, thereby increasing lipophilicity. tandfonline.com The introduction of intramolecular hydrogen bonds can also promote a more membrane-permeable conformation. acs.org Another approach is the use of prodrug strategies, where polar functional groups are masked with lipophilic moieties that are cleaved off inside the cell. tandfonline.com

Machine learning models are also being developed to predict the cell permeability of PROTACs based on their physicochemical properties. nih.gov These models, trained on large datasets of PROTACs with known permeability, can help to prioritize the synthesis of compounds with a higher likelihood of good cellular uptake. nih.gov

Preclinical Pharmacological Evaluation in Research Models

In Vitro Cellular Assays for Degradation Efficacy and Specificity

The primary mechanism of pomalidomide (B1683931) involves binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific protein targets. nih.gov

Quantification of Target Protein Degradation in Cultured Cell Lines

Pomalidomide's binding to CRBN specifically induces the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Once recruited, these proteins are tagged for destruction by the proteasome. Studies have shown that treatment with pomalidomide leads to the rapid degradation of Ikaros and Aiolos within hours in target cells. nih.gov This degradation is a key event initiating the compound's downstream anti-cancer and immunomodulatory effects. For instance, pomalidomide treatment has been shown to lead to a rapid decline in Ikaros within T cells and Natural Killer (NK) cells. nih.gov The degradation of these transcriptional repressors is considered a primary mechanism of action. nih.gov

Assessment of Anti-Proliferative Activity in Relevant Cellular Models (e.g., lymphoma cell lines, myeloma cell lines)

Pomalidomide demonstrates significant anti-proliferative activity against multiple myeloma (MM) cells. nih.gov This effect is, in part, a direct consequence of the degradation of Ikaros and Aiolos, which leads to the negative regulation of key survival factors for myeloma cells, including Interferon Regulatory Factor 4 (IRF4) and MYC. nih.gov Pomalidomide also induces cell cycle arrest and apoptosis, mediated through the activation of the caspase-8 pathway. nih.gov Furthermore, it has been shown to inhibit the proliferation of T regulatory cells, which are known to suppress anti-tumor immunity. nih.gov In studies comparing various immunomodulatory drugs (IMiDs), pomalidomide was found to be more potent than its predecessors in inhibiting the proliferation of MM cell lines. nih.gov

Cellular ModelFindingReference
Multiple Myeloma (MM) Cell LinesInduces apoptosis via caspase-8 pathway and negatively regulates survival factors IRF4 and MYC. nih.gov
T regulatory cells (Tregs)Inhibits the proliferation of FOXP3+ CD4+CD25high T regulatory cells in vitro. nih.gov
IMiD-Resistant MM Cell LinesNovel polyfluorinated thalidomide (B1683933) analogs, developed to overcome resistance, showed potent inhibition of cell proliferation. mdpi.com

Immunomodulatory Activity in Isolated Primary Cells (e.g., human peripheral blood mononuclear cells, T-cells, NK cells)

Pomalidomide exhibits potent immunomodulatory effects by enhancing the function of the innate and adaptive immune systems. A primary effect is the co-stimulation of T cells. nih.gov In studies using human peripheral blood mononuclear cells (PBMCs), pomalidomide has been shown to significantly enhance T cell proliferation and the activity of both CD4+ and CD8+ T cells. nih.govnih.gov This T cell activation is crucial for coordinating an effective anti-tumor immune response. nih.gov

In addition to T cells, pomalidomide also activates Natural Killer (NK) cells, which are critical components of the innate immune system that can directly kill tumor cells. nih.govnih.gov Treatment with pomalidomide leads to increased activation and cytotoxic capacity of NK cells. nih.gov The drug also reduces the numbers and suppressive function of T regulatory cells (Tregs), a specialized T cell subtype that can dampen anti-tumor immunity. nih.gov

Primary Cell TypeObserved ActivityReference
T-cells (CD4+ and CD8+)Enhances proliferation and co-stimulation, leading to increased activation. nih.govnih.govnih.gov
Natural Killer (NK) cellsIncreases activation and cytotoxic capacity. nih.govnih.gov
T regulatory cells (Tregs)Inhibits proliferation and suppressor function. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs)Significantly increases lysis of MM cell lines, mediated by NK cells. nih.gov

Modulation of Cytokine Production in Cellular Systems (e.g., TNF-α, IL-2, IL-6, VEGF)

A key aspect of pomalidomide's immunomodulatory action is its ability to alter the production of various cytokines, which are signaling molecules that regulate immune responses. Pomalidomide significantly increases the production of pro-inflammatory and T-cell activating cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.gov The increased secretion of IL-2 by T cells is a major contributor to the enhanced activity of NK cells. nih.gov

Conversely, pomalidomide inhibits the production of pro-angiogenic and pro-inflammatory cytokines that support tumor growth and survival. It is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production from monocytes. nih.gov It also abrogates the expression of Interleukin-6 (IL-6), a critical growth factor for myeloma cells, and Vascular Endothelial Growth Factor (VEGF), which is involved in angiogenesis. nih.govnih.gov This dual activity—enhancing anti-tumor cytokines while suppressing pro-tumor cytokines—is central to its therapeutic effect. nih.gov

In Vitro Pharmacodynamic Studies

Pharmacodynamic studies investigate the relationship between drug concentration and the magnitude of its pharmacological effect over time.

Time- and Concentration-Dependent Degradation Kinetics in Cell Lines

The degradation of target proteins by pomalidomide and its derivatives is both time- and concentration-dependent. For pomalidomide itself, the degradation of its primary targets, Ikaros and Aiolos, occurs rapidly, with significant reduction observed within hours of treatment. nih.gov

More detailed kinetic studies are often performed on PROTACs derived from pomalidomide. For example, a study on ZQ-23, a pomalidomide-based PROTAC designed to degrade Histone Deacetylase 8 (HDAC8), provided a clear timeline of its action. nih.gov The degradation of HDAC8 began approximately 2 hours after treatment with ZQ-23, with the maximum degradation effect (Dmax of 93%) achieved at 10 hours. nih.gov The protein levels began to recover within 24 hours. nih.gov This study also demonstrated concentration-dependence, with a DC50 value (the concentration required to induce 50% of the maximum degradation) of 147 nM for HDAC8. nih.gov While these specific kinetics are for a PROTAC targeting HDAC8, they illustrate the typical time- and concentration-dependent nature of degradation mediated by pomalidomide-based molecules.

CompoundTarget ProteinTime to Onset of DegradationTime to Maximal DegradationDC50Reference
PomalidomideIkaros (IKZF1), Aiolos (IKZF3)Within hoursNot specifiedNot specified nih.gov
ZQ-23 (Pomalidomide-based PROTAC)Histone Deacetylase 8 (HDAC8)~2 hours10 hours147 nM nih.gov

In Vivo Studies in Non-Human Animal Models

The preclinical evaluation of pomalidomide in various non-human animal models has been crucial in elucidating its mechanisms of action, pharmacokinetic profile, and therapeutic potential. These studies, primarily conducted in murine and primate models, have provided a foundational understanding of the compound's immunomodulatory and anti-neoplastic effects.

Assessment of Degradation Efficacy in Murine Models

Pomalidomide exerts its immunomodulatory effects by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. nih.govox.ac.uk Its binding to the Cereblon (CRBN) substrate receptor induces the recruitment, ubiquitination, and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3). nih.govox.ac.uk

In preclinical studies using primary human T cells, pomalidomide treatment resulted in the time-dependent degradation of both Ikaros and Aiolos, with effects observed as early as one hour post-treatment. nih.govresearchgate.net This degradation of transcriptional repressors leads to downstream effects, including T-cell co-stimulation and increased production of Interleukin-2 (IL-2). nih.govox.ac.uk The potency of pomalidomide in this regard is significant, as it demonstrates a stronger effect than the related compound lenalidomide (B1683929) and a substantially higher capacity for inducing IKZF1 degradation compared to thalidomide. nih.govhaematologica.org This targeted protein degradation is considered a key mechanism behind its therapeutic activity. haematologica.org

Table 1: Pomalidomide-Induced Protein Degradation Summary

Target Protein Gene Function Effect of Pomalidomide Downstream Consequence
Ikaros IKZF1 Transcriptional repressor in T-cells Cereblon-dependent degradation nih.govhaematologica.org De-repression of IL-2 promoter nih.gov

| Aiolos | IKZF3 | Transcriptional repressor in T-cells | Cereblon-dependent degradation nih.govox.ac.uk | T-cell co-stimulation nih.gov |

Non-Human Pharmacokinetic Properties and Metabolic Fate in Preclinical Species (e.g., rat oral bioavailability)

Pharmacokinetic studies in preclinical species have been essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of pomalidomide.

Absorption and Bioavailability: Following oral administration in rats, pomalidomide was absorbed with a time to maximum plasma concentration (Tmax) of 4 hours. fda.gov However, the oral bioavailability in rats was found to be relatively low at 13% for a high dose, suggesting that absorption may be limited by the drug's solubility. fda.govscispace.com Similar findings were observed in monkeys, where bioavailability was low at high doses but significantly higher at lower doses. scispace.com

Distribution: Pomalidomide demonstrates the ability to cross the blood-brain barrier. scispace.comnih.gov Specific studies in rats quantified the central nervous system (CNS) penetration at approximately 39%. nih.gov

Metabolic Fate: The primary route of metabolism for pomalidomide involves hydroxylation mediated by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of 5-hydroxypomalidomide. nih.gov Investigations in both control mice and mice with humanized livers confirmed that both species effectively mediate this 5-hydroxylation process in vivo. nih.govnih.gov Other metabolites, such as 7-hydroxypomalidomide and glucuronide conjugates, have also been detected in the plasma of these murine models. nih.gov

Table 2: Summary of Pomalidomide Pharmacokinetic Parameters in Preclinical Species

Parameter Species Value Reference
Oral Bioavailability Rat 13% fda.govscispace.com
Tmax (Oral) Rat 4 hours fda.gov
Tmax (Oral) Monkey 2 hours fda.gov
CNS Penetration Rat ~39% nih.gov

| Primary Metabolite | Multiple | 5-hydroxypomalidomide | nih.gov |

Characterization of Efficacy in Non-Human Disease Models (e.g., severe combined immunodeficient mouse lymphoma models)

Severe combined immunodeficient (SCID) mice, which lack mature B and T lymphocytes, are valuable models for evaluating therapies against human cancers as they can host human tumor xenografts without rejection. wikipedia.orgjax.org

Pomalidomide has demonstrated significant therapeutic efficacy in murine models of CNS lymphoma. nih.gov In studies using SCID mice intracerebrally implanted with human lymphoma cell lines (Raji and OCI-LY10), pomalidomide treatment resulted in a significant reduction in the tumor growth rate and a corresponding prolongation of survival. nih.gov

The anti-tumor activity in these models was associated with a pronounced impact on the tumor microenvironment. nih.gov Analysis of the CNS lymphoma tissue post-treatment revealed a significant increase in the infiltration of macrophages and natural killer (NK) cells. nih.gov Furthermore, pomalidomide was shown to enhance the cytotoxic activity of NK cells against lymphoma cells, indicating that its efficacy is derived from both direct effects and modulation of the host immune response. nih.govnih.gov

Table 3: Pomalidomide Efficacy in Murine CNS Lymphoma Models

Model Cell Line Key Findings Impact on Microenvironment Reference
SCID Mouse Raji (Burkitt lymphoma) Significant reduction in tumor growth, Prolonged survival Increased macrophages, Increased Natural Killer (NK) cells nih.gov

| SCID Mouse | OCI-LY10 (DLBCL) | Significant reduction in tumor growth, Prolonged survival | Increased macrophages, Increased Natural Killer (NK) cells | nih.gov |

Mechanisms of Acquired and Intrinsic Resistance to Pomalidomide Based Degraders in Research Models

Molecular and Cellular Basis of Resistance to CRBN Modulators

The primary mechanism of action for pomalidomide (B1683931) involves binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. researchgate.netsciepub.comrsc.org This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.govresearchgate.net The degradation of these factors is essential for the anti-myeloma effects of pomalidomide. researchgate.netjst.go.jp Consequently, alterations in the components of this pathway are the most common cause of resistance.

The level and integrity of the CRBN protein are critical determinants of sensitivity to pomalidomide-based degraders. nih.gov Downregulation of CRBN expression is a well-documented mechanism of acquired resistance. nih.govresearchgate.net Studies have shown that myeloma cells cultured to be resistant to pomalidomide exhibit significantly reduced CRBN levels, and patient samples taken after developing resistance also show a marked decrease in CRBN expression compared to pre-treatment samples. nih.gov In some cases, pomalidomide-resistant cell lines were found to completely lack CRBN expression. jst.go.jp

Beyond expression levels, genetic alterations within the CRBN gene itself are a major driver of resistance. It is estimated that nearly one-third of myeloma patients acquire CRBN mutations by the time they become refractory to pomalidomide. ashpublications.orgashpublications.org These genetic changes can include:

Frameshift Mutations and Stop Codons: These mutations lead to a truncated, non-functional protein, resulting in a complete loss of drug activity. ashpublications.orgashpublications.org

Copy Number Loss: Deletion of one copy of the CRBN gene can reduce the amount of available protein, contributing to resistance. nih.gov

Alternative Splicing: Splicing out of exon 10, which corresponds to the drug-binding domain, has been linked to lenalidomide (B1683929) refractoriness and is a predictor for lack of IMiD response. researchgate.netnih.gov

The functional impact of these mutations can vary, with some conferring broad resistance and others showing differential effects between older IMiDs and newer, more potent CELMoDs. ashpublications.orgashpublications.org

Table 1: Impact of Specific CRBN Mutations on Drug Sensitivity

Mutation Location/Domain Functional Impact Drug Response Profile Citation
p.W386A Tri-tryptophan binding pocket Complete inactivation of CRBN Resistance to all IMiDs and CELMoDs ashpublications.org
p.H397Y Neosubstrate binding area Complete inactivation of CRBN Resistance to all IMiDs and CELMoDs ashpublications.org
Various Lon protease-like domain (e.g., p.D50H, p.A143V) No deleterious effect on CRBN function Sensitivity to IMiDs and CELMoDs retained ashpublications.org
Various Exon 10 Splicing leads to loss of drug-binding domain Resistance to IMiDs researchgate.netnih.gov

Resistance can also arise from alterations in other components of the CRL4 E3 ligase complex or the broader ubiquitin-proteasome system (UPS). sciepub.com The CRL4CRBN complex is composed of Cullin 4 (CUL4), DDB1, and ROC1, in addition to the CRBN substrate receptor. sciepub.com The proper functioning of this entire complex is necessary for pomalidomide's degradative action.

A key regulatory mechanism involves deubiquitinating enzymes (DUBs), which can reverse the ubiquitination process. The DUB USP15 has been identified as a key negative regulator of the CRL4CRBN pathway. nih.gov USP15 counteracts the ubiquitylation of CRBN neosubstrates, thereby preventing their degradation. nih.gov Research has shown that USP15 is highly expressed in IMiD-resistant cells, and depleting USP15 can re-sensitize these cells to treatment. nih.gov This suggests that upregulation of USP15 is a mechanism of resistance that stabilizes the very proteins pomalidomide aims to degrade.

Furthermore, cancer cells can develop resistance to therapies that rely on the proteasome by adapting the proteasome itself. While pomalidomide is not a direct proteasome inhibitor, its mechanism is dependent on a functioning proteasome. Cells can exhibit proteasomal adaptations, such as point mutations or overexpression of proteasome catalytic β-subunits, which may contribute to drug resistance. oaepublish.com Paradoxically, in the context of direct proteasome inhibitors, reduced expression of the 19S regulatory particle subunits has been linked to resistance, highlighting the complex ways the UPS can be modified to survive therapeutic pressure. oaepublish.com

Strategies for Overcoming Resistance in Preclinical Settings

The growing understanding of resistance mechanisms has spurred the development of novel therapeutic strategies designed to overcome or bypass these hurdles. These approaches include creating more potent degraders and using rational drug combinations.

One major strategy is the development of next-generation CRBN E3 ligase modulators (CELMoDs) and other protein degraders with improved properties. frontiersin.orgnih.gov

CELMoDs (e.g., Iberdomide (B608038), Mezigdomide): These molecules bind to CRBN with much higher affinity than pomalidomide, leading to faster and more profound degradation of IKZF1/3. frontiersin.orgyoutube.com This increased potency may be sufficient to overcome resistance caused by low CRBN expression. nih.govyoutube.com Preclinical data show that CELMoDs can be effective in pomalidomide-resistant cell lines. frontiersin.org

Targeting Alternative Neosubstrates: Pomalidomide's activity is not limited to IKZF1/3. Research has shown that pomalidomide also induces the degradation of the protein ARID2 (AT-rich interactive domain-containing protein 2). healthtree.org ARID2 is involved in regulating pomalidomide target genes like MYC. Cells with lower levels of ARID2 after pomalidomide treatment also had lower MYC levels. This suggests that ARID2 is a promising therapeutic target for overcoming resistance. healthtree.org

Proteolysis-Targeting Chimeras (PROTACs): This technology involves creating bifunctional molecules that link a target protein to an E3 ligase, inducing the target's degradation. researchgate.netnih.gov CRBN-based PROTACs leverage the known interaction with the E3 ligase to target entirely new proteins for destruction, offering a way to overcome resistance or target other cancer dependencies. researchgate.net This approach has the potential to degrade proteins that have developed resistance mutations to traditional inhibitors. nih.gov

Combining pomalidomide-based degraders with other therapeutic agents is a powerful preclinical strategy to enhance efficacy and overcome resistance. The choice of combination partner is often based on targeting parallel or downstream survival pathways.

Table 2: Preclinical Combination Strategies to Overcome Pomalidomide Resistance

Combination Agent Rationale / Mechanism Preclinical Model / Finding Citation
Dexamethasone (B1670325) Synergistic anti-proliferative and pro-apoptotic activity. Modulates pro-apoptotic pathways. Potent activity in both lenalidomide-sensitive and -resistant myeloma cell lines. Synergistic tumor growth inhibition in xenografts. ox.ac.uk
JAK Inhibitors (e.g., Ruxolitinib) Overcomes resistance by suppressing M2 macrophage polarization and interfering with the JAK-STAT pathway. Preclinical models show ruxolitinib (B1666119) can overcome lenalidomide resistance. nih.gov
HDAC Inhibitors (e.g., Trichostatin A) Abrogates adverse pomalidomide-induced effects on clonogenic growth of residual cells. Inhibited pomalidomide-induced depletion of MBD3. ashpublications.org
Monoclonal Antibodies (e.g., Daratumumab, Isatuximab) IMiDs may overcome daratumumab resistance by upregulating CD38. Combination enhances T-cell cytotoxicity. Daratumumab and isatuximab are approved in combination with pomalidomide for relapsed/refractory myeloma. frontiersin.orgnih.gov
Next-generation Immunotherapies (e.g., CAR-T, BiTEs) Targets alternative antigens (e.g., BCMA) on myeloma cells, providing a non-cross-resistant mechanism of action. Favorable results in clinical trials for relapsed/refractory patients, many of whom are pomalidomide-refractory. nih.gov

These combination strategies aim to attack the cancer from multiple angles, either by preventing the emergence of resistant clones or by effectively killing cells that have already developed resistance to single-agent pomalidomide. For instance, combining pomalidomide with dexamethasone has shown synergistic anti-tumor responses in preclinical models of lenalidomide-resistant multiple myeloma. ox.ac.uk Similarly, combining pomalidomide with agents targeting different pathways, such as JAK inhibitors or novel immunotherapies, holds promise for treating refractory disease. nih.govnih.gov

Advanced Analytical and Biophysical Methodologies in Pomalidomide 5 C3 Nh2 Hydrochloride Research

High-Resolution LC-MS Techniques for Characterization of Synthetic Intermediates and Degradation Products

High-Resolution Liquid Chromatography-Mass Spectrometry (HR LC-MS) is an indispensable tool for the structural characterization of Pomalidomide-5-C3-NH2, its synthetic precursors, and any resulting degradation products. This technique combines the separation power of liquid chromatography with the mass accuracy of high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analyzers. nih.govamericanpharmaceuticalreview.com This combination facilitates the unambiguous identification of process-related impurities and degradants, which is critical for quality control and optimization of manufacturing processes. nih.govnih.gov

Forced degradation studies, conducted under various stress conditions as prescribed by the International Council for Harmonisation (ICH), are used to assess the stability of pomalidomide (B1683931) and its derivatives. nih.govresearchgate.net Pomalidomide has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, while remaining relatively stable under photolytic conditions. nih.gov Using high-resolution LC-MS, researchers can separate these degradation products and determine their elemental composition from the accurate mass measurement of the molecular ions. americanpharmaceuticalreview.com Subsequent tandem MS (MS/MS) experiments provide fragmentation patterns that help elucidate the precise structure of these novel compounds. nih.govamericanpharmaceuticalreview.com

In a study on pomalidomide, hyphenated LC-MS techniques identified 13 related substances, including 10 degradation products and three process-related impurities. nih.gov The high mass accuracy of the instrumentation was crucial for distinguishing between compounds with very similar masses and for proposing their chemical structures. nih.gov

Table 1: Representative Degradation Products of Pomalidomide Identified by LC-MS under Stress Conditions

This table is based on findings for the parent compound, pomalidomide, and is illustrative of the types of products that could be identified for its derivatives.

Stress ConditionNumber of Degradation Products IdentifiedKey Findings
Acid HydrolysisMultipleDegradation observed, leading to hydrolysis products. nih.gov
Alkaline HydrolysisMultipleSignificant degradation noted, forming various hydrolytic species. nih.gov
Oxidation (H₂O₂)MultiplePomalidomide found to be labile to oxidative stress. nih.gov
ThermalMultipleDegradation occurs under elevated temperature. nih.gov
PhotolyticStablePomalidomide showed relative stability under light exposure. nih.gov

Intrinsic Fluorescence-Based High-Throughput Screening Assays for Compound Evaluation

Pomalidomide and its derivatives possess intrinsic fluorescent properties that can be leveraged for high-throughput screening (HTS) without the need for external fluorescent labels or tags. nih.govresearchgate.net This characteristic is particularly valuable for rapidly evaluating large libraries of compounds, such as PROTACs derived from Pomalidomide-5-C3-NH2, for key properties like cell permeability. nih.gov

Researchers have developed HTS assays using high-throughput fluorescence microscopy to directly visualize and quantify the cellular uptake of pomalidomide conjugates. nih.gov By measuring the intensity of the intrinsic fluorescence inside target cells, it is possible to quickly assess how efficiently different compounds cross the cell membrane. nih.gov This methodology can also be combined with pharmacological inhibitors of cellular uptake pathways, such as endocytosis inhibitors, to gain mechanistic insights into how these molecules enter cells. nih.gov The ability to perform these evaluations in a high-throughput manner significantly accelerates the rational design and optimization of potent, cell-permeable drug candidates. nih.govresearchgate.net

Furthermore, the fluorescence of pomalidomide is utilized in sensitive analytical methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection for its quantification in biological matrices such as human plasma. nih.gov

Table 2: Fluorescence Properties of Pomalidomide for Analytical Assays

ParameterWavelengthApplicationReference
Excitation235 nmQuantification in Human Plasma nih.gov
Emission520 nmQuantification in Human Plasma nih.gov

Co-Immunoprecipitation and Proteomic Analyses for Neosubstrate Identification

A key application of Pomalidomide-5-C3-NH2 is in the creation of degraders that hijack the CRBN E3 ligase to induce the degradation of specific target proteins. However, the binding of pomalidomide-based ligands to CRBN can also lead to the degradation of its native substrates and other, non-physiological proteins known as neosubstrates. nih.govresearchgate.net Identifying this landscape of neosubstrates is crucial for understanding both the therapeutic effects and potential off-target profiles of new degraders.

Co-immunoprecipitation (Co-IP) coupled with advanced proteomic analysis by mass spectrometry is a powerful technique for this purpose. nih.gov In this approach, a protein of interest (e.g., CRBN or a tagged version of it) is selectively pulled down from cell lysates using a specific antibody. acs.org Any proteins that are in a complex with the "bait" protein, including the degrader molecule and its neosubstrates, are co-precipitated. These captured proteins are then identified and quantified using high-throughput, data-independent acquisition mass spectrometry (DIA-MS). researchgate.net This unbiased, proteome-wide screening can reveal dozens of novel neosubstrate candidates. researchgate.netbiorxiv.org For instance, proteomic screens of pomalidomide and other molecular glue degraders have identified transcription factors IKZF1 and IKZF3 as key neosubstrates in multiple myeloma, as well as many other novel candidates. biorxiv.orgnih.gov

Table 3: Examples of Identified Neosubstrates for Pomalidomide and other CRBN Modulators

NeosubstrateFunctionMethod of IdentificationReference
IKZF1 (Ikaros)Transcription FactorProteomics, Immunoblotting nih.gov
IKZF3 (Aiolos)Transcription FactorProteomics, Immunoblotting nih.gov
SALL4Transcription FactorTargeted Proteomics nih.gov
G3BP2Stress Granule AssemblyGlobal Proteomics biorxiv.org
VCL (Vinculin)Cytoskeletal ProteinUbiquitinomics, Proteomics biorxiv.org

X-ray Crystallography for Structural Elucidation of Protein-Ligand Complexes

X-ray crystallography is the gold standard technique for determining the high-resolution, three-dimensional structure of molecules, including complex biological assemblies. nih.gov In the context of Pomalidomide-5-C3-NH2, this method is critical for visualizing at an atomic level how the pomalidomide moiety binds to its target, CRBN, and how this complex then recruits a target protein for degradation. nih.gov

The process involves producing and purifying the proteins of interest (e.g., the CRBN-DDB1 complex and a target neosubstrate), forming a stable ternary complex with the degrader molecule, and growing a well-ordered crystal of this entire assembly. mdpi.com This crystal is then exposed to a high-intensity X-ray beam, typically at a synchrotron facility. nih.gov The way the crystal diffracts the X-rays is recorded, and this diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. mdpi.com

These crystal structures provide invaluable, detailed insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. nih.gov This structural information is fundamental for understanding the basis of binding affinity and specificity, and it serves as a powerful guide for the rational, structure-based design of new and improved degrader molecules. mdpi.com While early crystallography was often performed under cryogenic conditions, recent advances allow for data collection at room temperature, providing a view of the complex that may be more representative of its physiological state. frontiersin.org

CRISPR/Cas9-Based Genetic Screening for Elucidating Sensitivity Mechanisms

Understanding the genetic factors that determine a cell's sensitivity or resistance to a drug is crucial for developing effective therapies. Genome-wide CRISPR/Cas9-based screening is a revolutionary technology used to systematically identify genes that modulate drug response. nih.gov This approach has been successfully applied to immunomodulatory drugs (IMiDs) like pomalidomide to uncover the molecular mechanisms governing their efficacy. nih.govmerckmillipore.com

In a typical CRISPR screen, a large population of cells (e.g., multiple myeloma cells) is engineered to express the Cas9 enzyme. nih.gov These cells are then transduced with a library of single-guide RNAs (sgRNAs), where each sgRNA is designed to target and knock out a specific gene in the genome. nih.govbiorxiv.org The entire cell population, representing a genome-wide collection of gene knockouts, is then treated with the drug of interest, such as pomalidomide. nih.gov By sequencing the sgRNAs present in the surviving cell population and comparing them to an untreated control, researchers can identify which gene knockouts confer resistance (sgRNAs are enriched) or sensitivity (sgRNAs are depleted). nih.gov

Using this approach, studies on IMiDs have validated that CRBN is essential for drug activity and have identified novel regulators. nih.govnih.gov For example, a genome-scale CRISPR-Cas9 screen identified multiple subunits of the CSN9 signalosome complex as being required for sensitivity to pomalidomide, revealing a new layer of regulation over CRBN stability and IMiD activity. nih.gov

Table 4: Key Gene Hits from CRISPR-Cas9 Screens for Pomalidomide Sensitivity in Multiple Myeloma

Gene/ComplexRole in Pomalidomide SensitivityEffect of KnockoutReference
CRBNPrimary drug target; part of E3 ligase complexResistance nih.gov
CSN9 Signalosome ComplexDeactivator of Cullin-RING ubiquitin ligasesResistance nih.gov
FBXO7Component of an E3 ligase that degrades CRBNSensitivity nih.gov

Future Research Directions and Applications of Pomalidomide 5 C3 Nh2 Hydrochloride

Development of Next-Generation Cereblon E3 Ligase Modulators with Enhanced Selectivity and Potency

The development of next-generation Cereblon (CRBN) E3 ligase modulators, including advanced immunomodulatory drugs (IMiDs) and PROTACs, hinges on achieving greater selectivity and potency. Research has demonstrated that the point of linker attachment on the pomalidomide (B1683931) scaffold is crucial for the efficacy and target profile of the resulting degrader.

Systematic studies have revealed that modifications at the C5 position of the phthalimide (B116566) ring, as seen in Pomalidomide-5-C3-NH2, can be advantageous. Attaching linkers at this position has been shown to reduce the off-target degradation of endogenous zinc finger (ZF) proteins, a common liability for pomalidomide-based degraders. researchgate.net This enhanced selectivity stems from altering the surface of CRBN that is presented for neosubstrate recruitment, thereby disfavoring interactions with native substrates like ZF proteins while promoting the desired interaction with the target protein of the PROTAC. researchgate.net By minimizing off-target effects, these next-generation modulators can offer a better therapeutic window.

Furthermore, the "linkerology" – the length, composition, and rigidity of the linker attached to the pomalidomide core – plays a pivotal role in optimizing the potency of a PROTAC. researchgate.net The C3 alkyl linker of Pomalidomide-5-C3-NH2 serves as a foundational element that can be extended or modified. Research has shown that both linker length and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). nih.gov For instance, a library of p300 protein degraders synthesized from pomalidomide derivatives showed a general trend where longer linkers resulted in more effective degradation. scholaris.ca Conversely, in other systems, more rigid linkers have been found to improve metabolic stability and pharmacokinetic properties. researchgate.net The ability to start with a defined, reactive building block like Pomalidomide-5-C3-NH2 allows researchers to systematically explore this linker space to identify degraders with optimal potency for a given target. sigmaaldrich.com This rational approach to design is moving the field beyond serendipity towards the predictable creation of highly potent and selective CRBN-based degraders.

Exploration of Novel Therapeutic Targets for Degradation via Pomalidomide-Based PROTACs

A significant application of Pomalidomide-5-C3-NH2 (hydrochloride) is in the creation of PROTACs to target proteins previously considered "undruggable" by traditional inhibitor-based approaches. nih.gov This includes proteins lacking enzymatic activity, such as transcription factors and scaffolding proteins. The modular nature of PROTACs, enabled by building blocks like Pomalidomide-5-C3-NH2, allows for the targeting of a wide array of proteins by simply swapping the target-binding ligand.

Recent research has showcased the successful degradation of several novel and high-value therapeutic targets using pomalidomide-based PROTACs.

Histone Deacetylase 8 (HDAC8): Overexpression of HDAC8 is linked to various cancers. Researchers have designed and synthesized HDAC8-targeting PROTACs by tethering an HDAC inhibitor to a pomalidomide ligand. One such compound, ZQ-23, demonstrated potent and selective degradation of HDAC8 with a DC50 (concentration for 50% degradation) of 147 nM and a Dmax (maximum degradation) of 93%. nih.govresearchgate.net This PROTAC showed no degradation of the related proteins HDAC1 and HDAC3, highlighting the selectivity that can be achieved. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-known oncogene, and mutations can lead to resistance to conventional inhibitors. A new class of PROTACs based on pomalidomide has been developed to target both wild-type (WT) and mutant forms of EGFR. nih.gov One of the most potent compounds, compound 16 , effectively degraded the EGFR protein (Dmax = 96% at 72 hours) and exhibited significant cytotoxic activity against various cancer cell lines, surpassing the efficacy of the inhibitor erlotinib (B232). nih.gov

The table below summarizes key findings for these novel pomalidomide-based PROTACs.

PROTAC Name / IdentifierTarget ProteinKey Findings
ZQ-23 HDAC8Selective degradation of HDAC8 (DC50 = 147 nM, Dmax = 93%) with no effect on HDAC1 or HDAC3. nih.govresearchgate.net
Compound 16 (EGFR PROTAC) EGFR (WT and T790M mutant)Potent degradation of EGFR (Dmax = 96%) and superior cytotoxicity compared to erlotinib in multiple cancer cell lines. nih.gov

These examples underscore the power of using Pomalidomide-5-C3-NH2 and similar derivatives to expand the druggable proteome, offering new therapeutic strategies for cancers and other diseases driven by aberrant proteins.

Integration with Emerging Chemical Biology Tools and Techniques (e.g., Molecular Glues, Novel Degraders)

While Pomalidomide-5-C3-NH2 (hydrochloride) is a quintessential building block for PROTACs, the knowledge gained from its application is influencing the development of other degrader modalities, particularly molecular glues.

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein without the need for a linker. precisepeg.comnih.gov Pomalidomide itself acts as a molecular glue, inducing the degradation of neosubstrates like the transcription factors Ikaros and Aiolos. nih.govnih.gov The key distinction is that PROTACs are bifunctional, with separate domains for the E3 ligase and the target, connected by a linker. precisepeg.com In contrast, molecular glues are monovalent compounds that reshape the surface of the E3 ligase to create a new binding interface for the target. precisepeg.com

The extensive research into pomalidomide-based PROTACs provides valuable insights for the rational design of novel molecular glues. nih.gov For example, understanding how substitutions on the phthalimide ring (such as the C5 position used in Pomalidomide-5-C3-NH2) affect neosubstrate selectivity can be applied to design new glue molecules with tailored degradation profiles. researchgate.netacs.org

Furthermore, the pomalidomide scaffold is being integrated with other advanced chemical biology tools. A notable example is the development of photoswitchable immunomodulatory drugs (PHOIMiDs) . nih.gov Researchers have created photoswitchable molecular glues by incorporating a minimal photoswitch into the pomalidomide scaffold. nih.gov A lead compound, PHOIMiD-9, is a 5-substituted pomalidomide derivative that can be activated by a specific wavelength of light (390 nm) to induce the degradation of Ikaros and Aiolos. nih.gov This provides spatiotemporal control over protein degradation, a powerful tool for research and potentially for therapy. This demonstrates how the core pomalidomide structure, often functionalized for PROTAC synthesis, can be adapted and merged with other techniques to create sophisticated research tools and next-generation therapeutics.

Contribution to the Broader Field of Targeted Protein Degradation and Molecular Glue Development

The development and widespread availability of functionalized ligands like Pomalidomide-5-C3-NH2 (hydrochloride) have been a major catalyst for the entire field of targeted protein degradation (TPD). These ready-to-use building blocks have democratized the creation of PROTACs, enabling academic labs and pharmaceutical companies alike to rapidly synthesize and screen libraries of degraders against a multitude of targets. sigmaaldrich.comnih.gov This has accelerated the pace of discovery and has been instrumental in moving the TPD field from a niche concept to a mainstream therapeutic modality with several agents in clinical trials. nih.gov

The study of pomalidomide-based PROTACs has also profoundly influenced the parallel field of molecular glue development. The clinical success of pomalidomide as a molecular glue validated CRBN as a tractable E3 ligase for targeted degradation. patsnap.comresearchgate.net The subsequent explosion in PROTAC research using pomalidomide derivatives has generated a wealth of structural and biological data on the CRBN system. This knowledge, particularly concerning how modifications to the pomalidomide core affect ternary complex formation and substrate specificity, is now being leveraged for the rational design of new, more selective, and potent molecular glues. nih.govacs.org Instead of relying on serendipitous discovery, scientists can now use these principles to design glues that target specific proteins containing a recognizable degradation motif, or "degron." nih.gov

In essence, Pomalidomide-5-C3-NH2 (hydrochloride) is more than just a chemical reagent; it represents a key piece of the molecular machinery that has unlocked the potential of TPD. Its use has not only led to the discovery of specific degraders for important disease targets but has also contributed to a deeper, more fundamental understanding of induced protein-protein interactions, which will continue to drive innovation in both PROTAC and molecular glue design for years to come.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of Pomalidomide-5-C3-NH2 (hydrochloride)?

  • Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For HPLC, use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207 nm . NMR (¹H/¹³C) in deuterated solvents (e.g., DMSO-d₆) and electrospray ionization (ESI)-MS can confirm molecular weight and structural features .

Q. How should Pomalidomide-5-C3-NH2 (hydrochloride) be stored to ensure long-term stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis. For in-use solutions, prepare aliquots in anhydrous DMSO and avoid repeated freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can validate storage protocols .

Q. What solvent systems are optimal for reconstituting Pomalidomide-5-C3-NH2 (hydrochloride) in vitro?

  • Methodological Answer : Prioritize anhydrous DMSO for initial solubilization (10–50 mM stock), followed by dilution in aqueous buffers (e.g., PBS, pH 7.4). For low solubility, test co-solvents like ethanol or DMF (<1% v/v). Centrifugation (10,000 ×g, 10 min) or filtration (0.22 μm) can remove particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and bioactivity data for Pomalidomide-5-C3-NH2 (hydrochloride)?

  • Methodological Answer :

  • Solubility : Perform dynamic light scattering (DLS) to assess aggregation in different buffers. Compare results across solvents (e.g., DMSO vs. saline) using standardized protocols .
  • Bioactivity : Validate assays with positive controls (e.g., proteasome inhibitors for PROTAC studies) and ensure consistent cell lines (e.g., MM.1S myeloma cells for pomalidomide derivatives). Replicate experiments under controlled oxygen and temperature conditions .

Q. What strategies are effective for incorporating Pomalidomide-5-C3-NH2 (hydrochloride) into PROTAC designs targeting specific proteins?

  • Methodological Answer :

  • Linker Optimization : Use the C3-NH₂ group for covalent conjugation to target protein ligands (e.g., BRD4 inhibitors) via NHS/EDC chemistry. Evaluate linker length and flexibility using surface plasmon resonance (SPR) to measure binding kinetics .
  • Functional Validation : Quantify target protein degradation via Western blot (e.g., IKZF1/3 in multiple myeloma) and correlate with cellular viability assays (MTT/CTB). Include negative controls with inactive enantiomers .

Q. How can researchers mitigate batch-to-batch variability in synthesized Pomalidomide-5-C3-NH2 (hydrochloride)?

  • Methodological Answer :

  • Synthesis : Standardize reaction conditions (e.g., stoichiometric ratios, reaction time/temperature) and monitor intermediates via thin-layer chromatography (TLC).
  • Purification : Apply preparative HPLC with a gradient elution (acetonitrile/water + 0.1% TFA) to isolate >95% pure product. Characterize each batch with LC-MS and elemental analysis .

Q. What in vivo pharmacokinetic challenges are associated with Pomalidomide-5-C3-NH2 (hydrochloride), and how can they be addressed?

  • Methodological Answer :

  • Bioavailability : Formulate as nanosuspensions using wet milling or antisolvent precipitation to enhance dissolution rates. Characterize particle size via DLS and assess stability in simulated biological fluids .
  • Metabolism : Conduct LC-MS/MS metabolite profiling in plasma and tissues. Compare with parent pomalidomide to identify hydrolytic or oxidative degradation pathways .

Key Considerations for Experimental Design

  • Safety Protocols : Adhere to OSHA HCS guidelines for handling hydrochloride salts, including fume hood use, PPE (gloves, goggles), and waste disposal .
  • Data Reproducibility : Document solvent lot numbers, storage conditions, and instrument calibration details to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.